4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
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Description
“4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of benzamide and contains a tetrazole group .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . A series of potent GPR35 agonists based on a coumarin scaffold have been discovered, and the introduction of a 1H-tetrazol-5-yl group significantly increased their potency .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. For instance:
- Specific derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, exhibited anti-inflammatory and analgesic activities .
- Although not directly related to the compound itself, bipyrazoles synthesized from similar procedures have been screened for biological activity. These compounds showed promise in antibacterial and antifungal assays .
- Researchers prepared derivatives derived from pyridine and indole and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds demonstrated potential as antitubercular agents .
- Indole derivatives, including this compound, are of interest due to their diverse biological applications. The indole scaffold appears in various synthetic drug molecules, providing valuable insights for drug development .
- Beyond biological activities, indole derivatives serve as building blocks for synthesizing other compounds. Their versatile chemistry makes them valuable in medicinal and pharmaceutical research .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Antibacterial and Antifungal Potential
Antitubercular Activity
Biological Relevance of Indole Derivatives
Synthetic Applications
properties
IUPAC Name |
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUDRJKYJIQFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide |
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